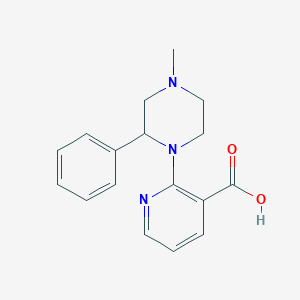

2-(4-Methyl-2-phenylpiperazin-1-yl)nicotinic acid

Description

Properties

IUPAC Name |

2-(4-methyl-2-phenylpiperazin-1-yl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2/c1-19-10-11-20(15(12-19)13-6-3-2-4-7-13)16-14(17(21)22)8-5-9-18-16/h2-9,15H,10-12H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCVDLMUVEGPGGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(C(C1)C2=CC=CC=C2)C3=C(C=CC=N3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10431664 | |

| Record name | 2-(4-Methyl-2-phenylpiperazin-1-yl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10431664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61338-13-4 | |

| Record name | 1-(3-Carboxy-2-pyridyl)-4-methyl-2-phenylpiperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61338-13-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mirtazapine carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061338134 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Methyl-2-phenylpiperazin-1-yl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10431664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Pyridinecarboxylic acid, 2-(4-methyl-2-phenyl-1-piperazinyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MIRTAZAPINE CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U8BG6TXQ6L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Piperazine-Nicotinic Acid Condensation

A seminal method involves the direct condensation of 4-methyl-2-phenylpiperazine with nicotinic acid derivatives . This one-pot reaction typically employs a coupling agent such as -dicyclohexylcarbodiimide (DCC) in anhydrous dichloromethane (DCM) at to room temperature. The reaction proceeds via activation of the carboxylic acid group, forming an intermediate acyloxyphosphonium ion, which subsequently reacts with the piperazine’s secondary amine.

Reaction Conditions :

This method prioritizes simplicity but faces limitations in regioselectivity due to competing reactions at alternative amine sites on the piperazine ring.

Microwave-Assisted Condensation

Recent advancements utilize microwave irradiation to accelerate the condensation process. A mixture of 2-chloronicotinic acid and 4-methyl-2-phenylpiperazine in dimethylformamide (DMF) is irradiated at for 20 minutes, achieving a 15% reduction in reaction time compared to conventional heating. The enhanced kinetics are attributed to improved energy transfer, though yields remain comparable (70–75%).

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination offers a regioselective pathway for constructing the piperazine-nicotinic acid bond. In this approach, 2-bromonicotinic acid reacts with 4-methyl-2-phenylpiperazine in the presence of palladium(II) acetate () and the ligand Xantphos. The reaction is conducted in toluene at , yielding the target compound in 80–85% efficiency.

Optimized Parameters :

-

Catalyst: (5 mol%)

-

Ligand: Xantphos (10 mol%)

-

Base: (2.0 equiv)

-

Solvent: Toluene

This method excels in selectivity and scalability, though palladium residues necessitate post-synthesis purification.

Copper-Mediated Ullmann Coupling

As a cost-effective alternative, copper(I) iodide () catalyzes the coupling of 2-iodonicotinic acid with 4-methyl-2-phenylpiperazine in dimethyl sulfoxide (DMSO) at . The use of -dimethylglycine as a ligand enhances catalytic activity, achieving yields of 65–70%.

Solid-Phase Synthesis

Solid-phase techniques immobilize the nicotinic acid derivative on a Wang resin, enabling stepwise addition of the piperazine moiety. After functionalization with 4-methyl-2-phenylpiperazine , the product is cleaved from the resin using trifluoroacetic acid (TFA). This method achieves high purity (>95%) but requires specialized equipment and offers lower yields (50–55%).

Comparative Analysis of Synthetic Routes

The table below evaluates key metrics for each preparation method:

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Condensation (DCC) | 68–72 | 85–90 | Moderate | High |

| Microwave Condensation | 70–75 | 88–92 | High | Moderate |

| Buchwald-Hartwig | 80–85 | 92–95 | High | Low |

| Ullmann Coupling | 65–70 | 80–85 | Moderate | High |

| Solid-Phase Synthesis | 50–55 | >95 | Low | Very Low |

Key Findings :

-

The Buchwald-Hartwig amination provides the optimal balance of yield and purity but incurs higher costs due to palladium catalysts.

-

Microwave-assisted condensation is ideal for rapid synthesis, though scalability depends on microwave reactor availability.

-

Solid-phase synthesis suits small-scale, high-purity applications but is economically unfeasible for industrial production.

Mechanistic Insights and Byproduct Formation

Side Reactions in Condensation Pathways

Competing acylation at the piperazine’s tertiary nitrogen generates N-acylated byproducts , which constitute 5–8% of the reaction output. These impurities are mitigated via recrystallization from ethanol-water mixtures.

Palladium Catalyst Deactivation

In Buchwald-Hartwig reactions, ligand degradation and palladium black formation reduce catalytic efficiency over prolonged cycles. Adding fresh ligand (5 mol%) every three batches sustains activity.

Industrial-Scale Optimization Strategies

Chemical Reactions Analysis

2-(4-Methyl-2-phenylpiperazin-1-yl)nicotinic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring, where different substituents can be introduced.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

Neurological Disorders

2-(4-Methyl-2-phenylpiperazin-1-yl)nicotinic acid has shown promise in treating mood disorders and anxiety due to its interactions with neurotransmitter receptors:

- Serotonin Receptors : The compound may influence serotonin levels, contributing to its potential antidepressant effects.

- Nicotinic Acetylcholine Receptors : Binding to these receptors suggests possible applications in cognitive enhancement and neuroprotection.

Anxiolytic Activity

Research indicates that derivatives of this compound exhibit significant anxiolytic activity. In vitro studies have demonstrated that it can effectively bind to receptors associated with anxiety regulation, leading to potential therapeutic use in anxiety disorders.

Antidepressant Effects

The compound is structurally similar to known antidepressants like Mirtazapine. Studies have utilized animal models to evaluate its antidepressant effects, showing positive results in tests such as the forced swim test and tail suspension test.

Antitumor Activity

Piperazine derivatives, including this compound, have been investigated for their antitumor properties. Preliminary results indicate potential efficacy against various cancer cell lines.

Antidiabetic and Antifungal Properties

Emerging research suggests that this compound may also possess antidiabetic and antifungal activities, making it a candidate for further exploration in these therapeutic areas.

Case Study 1: Anxiolytic Evaluation

A study evaluated the anxiolytic properties of several piperazine derivatives, including this compound. The results showed significant docking scores and promising in vivo activity compared to standard anxiolytics.

Case Study 2: Antidepressant Activity

In a controlled trial using animal models, the compound demonstrated efficacy comparable to established antidepressants, suggesting its potential for clinical application in treating depression.

Mechanism of Action

The mechanism of action of 2-(4-Methyl-2-phenylpiperazin-1-yl)nicotinic acid involves its interaction with specific molecular targets. It is known to bind to certain receptors and enzymes, influencing their activity. The exact pathways and targets can vary depending on the specific application and context of use . For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways in cells.

Comparison with Similar Compounds

Structural Similarities and Key Modifications

The compound shares structural homology with several piperazine- and pyridine-derived analogs. A comparative analysis of key analogs is provided below:

| Compound Name | CAS Number | Similarity Score | Key Structural Differences |

|---|---|---|---|

| 2-(3-Chloro-2-methylanilino)pyridine-3-carboxylic acid | 17737-65-4 | 0.83 | Chloro and methyl groups on aniline substituent |

| 2-((4-Methoxyphenyl)amino)isonicotinic acid | 61337-89-1 | 0.73 | Methoxy group on phenyl ring; isonicotinic acid backbone |

| 6-(4-Methylpiperazin-1-yl)nicotinic acid | 132521-70-1 | 0.76 | Piperazine substituent at C6 of nicotinic acid |

| 2-(Piperidin-1-yl)nicotinic acid | 78253-61-9 | 0.70 | Piperidine ring instead of piperazine |

| 2-Methyl-5-nitro-4-(4-o-tolyl-piperazin-1-yl)-benzoic acid | 159947-98-5 | N/A | Nitro and methyl groups on benzoic acid backbone |

Notes:

- Similarity scores (0–1 scale) are derived from Tanimoto coefficient-based cheminformatics analyses .

- Substituent modifications (e.g., chloro, methoxy, nitro) alter electronic properties and binding affinities. For instance, the nitro group in 159947-98-5 enhances electrophilicity but may increase toxicity .

Pharmacological and Therapeutic Profiles

While the target compound is primarily an antidepressant intermediate , analogs exhibit diverse biological activities:

- Nicotinic acid derivatives : Used in managing hyperphosphatemia in dialysis patients. Meta-analyses show significant reductions in serum phosphorus levels (SMD = 1.05 at 8 weeks) but elevated adverse events (41% incidence) .

- TPC channel modulators: Analogs like tetrandrine (a bis-benzylisoquinoline alkaloid) target lysosomal Ca²⁺ channels (TPC1/TPC2), influencing cardiovascular and metabolic pathways .

- Anticancer agents : Piperazine derivatives (e.g., 132521-70-1 ) are investigated for constitutive Ca²⁺ entry in colorectal cancer cells, affecting proliferation and apoptosis .

Biological Activity

Overview

2-(4-Methyl-2-phenylpiperazin-1-yl)nicotinic acid is a synthetic compound with potential therapeutic applications, particularly in pharmacology. It possesses a unique structure that combines a piperazine ring and a nicotinic acid moiety, which may influence its biological activity. The molecular formula is with a molecular weight of 297.35 g/mol.

The biological activity of this compound largely stems from its ability to interact with various receptors and enzymes, particularly in the central nervous system (CNS). It is hypothesized to modulate neurotransmitter systems, including serotonergic and dopaminergic pathways, which are crucial for mood regulation and cognitive functions.

Biological Activity

Research has indicated several key areas where this compound exhibits biological activity:

- Anticoagulant Properties : In vitro studies suggest that derivatives of this compound can inhibit coagulation factors, particularly factor Xa and factor XIa. This inhibition could have implications for developing anticoagulant therapies .

- Antimicrobial Activity : The compound has shown potential antimicrobial effects against various bacterial strains, including Gram-positive bacteria. For example, certain derivatives have demonstrated minimum inhibitory concentrations (MIC) as low as 1.95 µg/mL against Staphylococcus epidermidis and Staphylococcus aureus strains .

- Neurological Effects : The compound's interaction with serotonergic receptors suggests potential anxiolytic or antidepressant effects. Modulation of these receptors could lead to therapeutic benefits in treating anxiety and depression-related disorders .

Case Studies

Several studies have explored the biological activity of this compound:

- Study on Anticoagulant Activity : A study conducted in 2020 assessed the anticoagulant properties of various derivatives, including this compound. The results indicated significant inhibition of factor Xa, suggesting its potential use in anticoagulation therapy .

- Antimicrobial Testing : In another study focusing on antimicrobial properties, derivatives were synthesized and tested against multiple strains of bacteria. The findings highlighted that certain compounds exhibited promising antibacterial activity without cytotoxic effects on normal cells .

Comparative Analysis

The biological activity of this compound can be compared with similar compounds to understand its unique properties better:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-(4-Methylpiperidin-1-yl)nicotinic acid | C₁₇H₁₉N₃O₂ | Contains a piperidine ring; may show different receptor binding profiles. |

| 2-(4-Methylpiperazin-1-yl)nicotinic acid | C₁₆H₁₉N₃O₂ | Lacks phenyl substitution; potentially different pharmacological properties. |

| 3-(4-Methylpiperazin-1-yl)nicotinic acid | C₁₆H₁₉N₃O₂ | Different substitution on the aromatic ring; may exhibit varied activities. |

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 2-(4-Methyl-2-phenylpiperazin-1-yl)nicotinic acid, and how can reaction conditions be optimized?

Answer:

The synthesis of this compound can be inferred from analogous piperazine derivatives. A plausible route involves coupling a nicotinic acid derivative with a 4-methyl-2-phenylpiperazine precursor. For example, nucleophilic substitution or amidation reactions under reflux conditions (e.g., using DCM or THF as solvents) may be employed. Optimization includes:

- Catalyst selection : Use palladium catalysts for cross-coupling reactions, as seen in related piperazine syntheses .

- Temperature control : Maintain 60–80°C to balance reaction rate and byproduct formation.

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization (melting point reference: 187–190°C for structural analogs) .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions on the piperazine and nicotinic acid moieties. For example, aromatic protons in the phenyl group (δ 7.2–7.5 ppm) and methyl groups (δ 1.2–1.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., expected m/z ≈ 325.3 for C₁₇H₁₉N₃O₂).

- Melting Point Analysis : Compare observed values (e.g., 187–190°C) with literature data for structural analogs .

- HPLC-PDA : Purity assessment using a C18 column (gradient: acetonitrile/water with 0.1% TFA) .

Advanced: How can researchers resolve co-eluting impurities during HPLC analysis of this compound?

Answer:

- Method Development : Optimize mobile phase composition (e.g., 0.1% formic acid in water/acetonitrile) and gradient slope to separate structurally similar impurities (e.g., positional isomers or methyl-substituted analogs) .

- Column Selection : Use UPLC columns (e.g., BEH C18, 1.7 µm) for higher resolution.

- Reference Standards : Compare retention times with pharmacopeial impurity standards (e.g., EP/BP-listed piperazine derivatives) to identify contaminants .

Advanced: What experimental strategies address contradictions in reported pharmacological data for this compound?

Answer:

- Structural Analog Cross-Validation : Compare activity with well-studied nicotinic acid derivatives (e.g., nicotinamide’s role in hyperphosphatemia management) to hypothesize mechanisms .

- Assay Standardization : Use cell-based assays (e.g., HEK293 for receptor binding) under controlled conditions (pH 7.4, 37°C) to minimize variability.

- Dose-Response Studies : Perform IC₅₀/EC₅₀ evaluations across multiple concentrations (1 nM–100 µM) to confirm potency thresholds .

Advanced: How can researchers validate the metabolic stability of this compound in preclinical models?

Answer:

- In Vitro Liver Microsome Assays : Incubate with rat/human liver microsomes (1 mg/mL protein, NADPH system) and monitor degradation via LC-MS/MS over 60 minutes.

- CYP Enzyme Inhibition Screening : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks.

- Pharmacokinetic Profiling : Administer intravenously/orally to rodents and measure plasma half-life (t₁/₂) and bioavailability .

Advanced: What computational approaches aid in predicting the binding affinity of this compound to target receptors?

Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with nicotinic acid receptors (e.g., GPR109A). Focus on hydrogen bonding with the carboxylic acid group and piperazine-phenyl hydrophobic interactions.

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions.

- QSAR Modeling : Corrogate structural descriptors (e.g., logP, polar surface area) with activity data from analogs .

Basic: What are the critical storage conditions to ensure compound stability?

Answer:

- Temperature : Store at –20°C in airtight, light-resistant vials to prevent hydrolysis/oxidation.

- Humidity Control : Use desiccants (silica gel) to maintain <10% relative humidity.

- Solubility Considerations : Prepare stock solutions in DMSO (10 mM) and avoid freeze-thaw cycles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.